molecular formula C18H21N3O3 B2372392 2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone CAS No. 2034501-63-6

2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2372392
CAS No.: 2034501-63-6
M. Wt: 327.384
InChI Key: VXGGDHGKZZAQRL-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Methoxyphenyl Intermediate:

    Synthesis of the Pyridazin-yloxy Intermediate: This step involves the formation of the pyridazin-yloxy moiety, which can be achieved through a series of reactions including nitration, reduction, and etherification.

    Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the pyridazin-yloxy intermediate using a piperidin-1-yl ethanone linker under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Biological Research: Researchers investigate the compound’s effects on various biological systems, including its potential as a tool for studying cellular pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical compounds in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact pathways and targets involved depend on the specific context of its use.

Comparison with Similar Compounds

2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:

    2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propanone: This compound has a similar structure but with a propanone moiety instead of ethanone.

    2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)butanone: This compound features a butanone moiety, providing a different chemical and biological profile.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-16-8-3-2-6-14(16)12-18(22)21-11-5-7-15(13-21)24-17-9-4-10-19-20-17/h2-4,6,8-10,15H,5,7,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGGDHGKZZAQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCCC(C2)OC3=NN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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